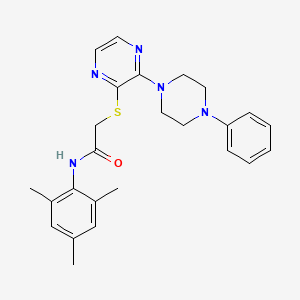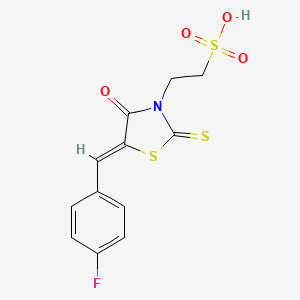
(Z)-2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a synthetic organic compound characterized by its complex structure, which includes a thiazolidinone core, a fluorobenzylidene moiety, and an ethanesulfonic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid typically involves the following steps:
-
Formation of the Thiazolidinone Core: : The synthesis begins with the preparation of the thiazolidinone core. This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
-
Introduction of the Fluorobenzylidene Group: : The next step involves the condensation of the thiazolidinone with 4-fluorobenzaldehyde. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzylidene linkage.
-
Addition of the Ethanesulfonic Acid Group: : Finally, the ethanesulfonic acid group is introduced through a sulfonation reaction. This can be achieved by reacting the intermediate compound with ethanesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its sulfonic acid group also makes it a potential candidate for use in catalysis or as a functional additive in various industrial processes.
作用机制
The mechanism of action of (Z)-2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone core can mimic natural substrates, allowing the compound to inhibit or modulate the activity of specific enzymes. The fluorobenzylidene group can enhance binding affinity through hydrophobic interactions, while the ethanesulfonic acid group can participate in hydrogen bonding and electrostatic interactions.
相似化合物的比较
Similar Compounds
(Z)-2-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid: Similar structure but with a chlorine atom instead of fluorine.
(Z)-2-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid: Similar structure but with a methyl group instead of fluorine.
(Z)-2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (Z)-2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This can enhance its biological activity and make it a more attractive candidate for drug development.
属性
IUPAC Name |
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4S3/c13-9-3-1-8(2-4-9)7-10-11(15)14(12(19)20-10)5-6-21(16,17)18/h1-4,7H,5-6H2,(H,16,17,18)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDXDXYMKRCTCF-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2714217.png)
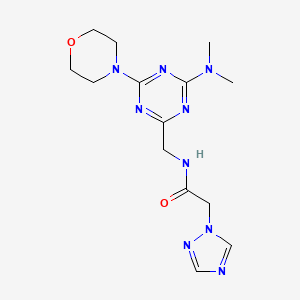
![4-{2-[Methyl(propan-2-yl)carbamoyl]ethyl}benzene-1-sulfonyl fluoride](/img/structure/B2714220.png)
![2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2714221.png)
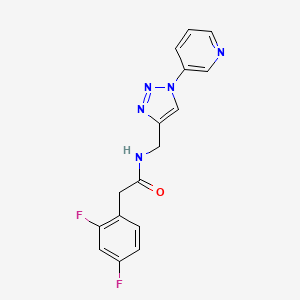
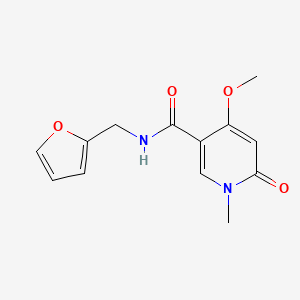
![5-((3,4-dimethoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714224.png)
![4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2714225.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2714227.png)
![Methyl 2-[benzyl({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl})amino]acetate](/img/structure/B2714229.png)
![N-[4-Chloro-3-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2714231.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2714232.png)
![N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2714234.png)
